![molecular formula C40H26N8Zn B2362238 5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc CAS No. 31183-11-6](/img/structure/B2362238.png)
5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc
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Overview
Description
5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc (also known as TPZ) is an organometallic compound composed of zinc, porphyrin, and four pyridine rings. It is an important intermediate in the synthesis of various porphyrin-based compounds and is used in a wide range of applications, including medical imaging, solar energy conversion, and drug delivery. TPZ has unique properties that make it an attractive choice for many research applications.
Scientific Research Applications
Hybrid Material Synthesis
Zn(II) meso-Tetra(4-pyridyl) Porphine: is used as a key building block in the synthesis of functional hybrid materials . These materials balance hydrophilic and hydrophobic properties, which is crucial for expanding the applications of porphyrins. The synthesized ionic liquids based on this compound can be utilized to create materials with defined properties for various industrial applications.
Medicine and Drug Development
This compound has potential applications in medicine, particularly in the development of drugs for treating ischemic heart disease and cerebral palsy . The cationic derivatives of the compound exhibit properties that may be beneficial in creating new therapeutic agents.
Heavy Metal Ion Removal
A Co metal–organic framework assembled from Zn(II) meso-Tetra(4-pyridyl) Porphine has shown effectiveness in the removal of heavy metal ions like Pb(II) and Cu(II) from aqueous solutions . This application is significant for environmental remediation and water treatment processes.
Photodynamic Therapy
The compound has been evaluated for its potential as a photosensitizer in photodynamic therapy, particularly for treating infections caused by bacteria like Pseudomonas aeruginosa and Staphylococcus aureus . This application is crucial for developing alternative treatments for infections.
G-Quadruplex DNA Interaction
Zn(II) meso-Tetra(4-pyridyl) Porphine: interacts strongly with guanine quadruplex (G-quadruplex) DNA . This interaction is important for the analysis of G-quadruplex/porphyrin interactions, which has implications in the study of genetic diseases and the development of targeted therapies.
Functional Hybrid Compounds
The compound is used to synthesize hybrid compounds that combine the properties of porphyrins and ionic liquids . These hybrids can serve as singlet oxygen generators, antibacterial agents, and components in smart self-healing materials and drug delivery systems.
Mechanism of Action
Target of Action
Porphyrins and their metal complexes are known to interact with various biological targets due to their unique coordination chemistry and electronic properties .
Mode of Action
The mode of action of Zn(II) meso-Tetra(4-pyridyl) Porphine involves coordination chemistry. The zinc ion in the center of the porphyrin ring is coordinated with the nitrogen atom in the pyridyl moiety of another Zn(II) meso-Tetra(4-pyridyl) Porphine molecule, leading to the formation of complex structures . This coordination is crucial for the formation of these structures .
Biochemical Pathways
Porphyrins and their metal complexes are known to play a role in various biochemical processes, including catalysis, sensing, and optoelectronic devices .
Result of Action
It’s known that porphyrins and their metal complexes can have various effects at the molecular and cellular level due to their unique properties .
Action Environment
The action of Zn(II) meso-Tetra(4-pyridyl) Porphine can be influenced by various environmental factors. For instance, the presence of cetyltrimethylammonium bromide (CTAB) was found to be essential for the formation and maintenance of complex structures formed by this compound . The rate of formation of these structures became slower with increasing the molar ratio of CTAB to Zn(II) meso-Tetra(4-pyridyl) Porphine .
properties
IUPAC Name |
5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24,45,48H; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEMCDRNYZVVGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Zn] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrapyridin-4-yl-21,23-dihydroporphyrin;zinc |
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